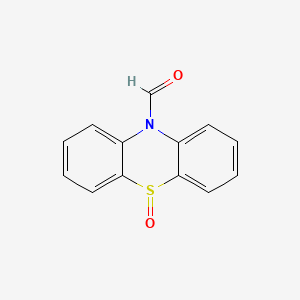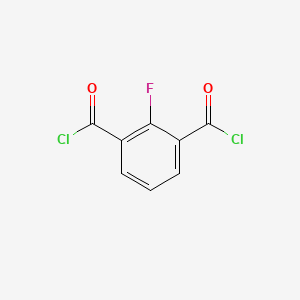
2-Fluorobenzene-1,3-dicarbonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Fluorobenzene-1,3-dicarbonyl dichloride typically involves the chlorination of 2-fluorobenzene-1,3-dicarboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The process involves the following steps:
- Dissolving 2-fluorobenzene-1,3-dicarboxylic acid in an appropriate solvent, such as dichloromethane.
- Adding thionyl chloride to the solution and heating the mixture under reflux conditions.
- Allowing the reaction to proceed until the evolution of hydrogen chloride gas ceases.
- Removing the solvent under reduced pressure to obtain the crude product.
- Purifying the product by recrystallization or distillation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluorobenzene-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The fluorine atom activates the benzene ring towards electrophilic substitution reactions, such as nitration and sulfonation.
Reduction: The carbonyl chloride groups can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used. The reactions are conducted under controlled temperatures to prevent over-substitution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used in anhydrous solvents like ether or THF.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Electrophilic Aromatic Substitution: Nitro and sulfonic acid derivatives.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
2-Fluorobenzene-1,3-dicarbonyl dichloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of polymers and advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Chemical Biology: It is used in the development of chemical probes for studying biological processes and pathways.
Comparación Con Compuestos Similares
2-Fluorobenzene-1,3-dicarbonyl dichloride can be compared with other similar compounds, such as:
2-Chlorobenzene-1,3-dicarbonyl dichloride: Similar structure but with a chlorine atom instead of fluorine. It exhibits different reactivity and selectivity in chemical reactions.
2-Bromobenzene-1,3-dicarbonyl dichloride: Contains a bromine atom instead of fluorine. It has different physical and chemical properties, such as boiling point and reactivity.
2-Iodobenzene-1,3-dicarbonyl dichloride: Contains an iodine atom instead of fluorine. It is less commonly used due to the higher cost and lower availability of iodine derivatives.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts specific electronic and steric effects, influencing its reactivity and applications in various fields.
Propiedades
| 91129-30-5 | |
Fórmula molecular |
C8H3Cl2FO2 |
Peso molecular |
221.01 g/mol |
Nombre IUPAC |
2-fluorobenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C8H3Cl2FO2/c9-7(12)4-2-1-3-5(6(4)11)8(10)13/h1-3H |
Clave InChI |
MBAPJWWYNFVSDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(=O)Cl)F)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


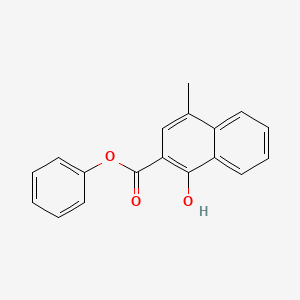
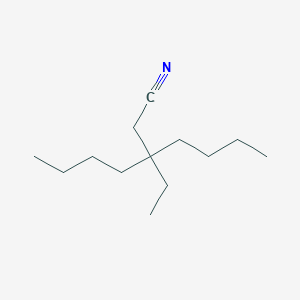

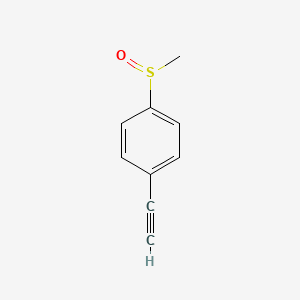



![Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene-](/img/structure/B14351056.png)
